2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a benzodioxin moiety with a pyridine sulfonamide, which is significant for its biological activity.
The compound has been synthesized and studied in various research contexts, particularly for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. The synthesis methods and biological evaluations have been documented in several scientific publications, highlighting its relevance in drug discovery.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties and have been modified to enhance their pharmacological effects. The specific classification includes:
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide typically involves a multi-step process. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides under alkaline conditions.
The molecular structure of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide features:
The molecular formula is , with a molecular weight of approximately 298.33 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure .
The compound can undergo various chemical reactions typical of sulfonamides, including:
For example, the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine with alkyl halides can yield N-alkyl derivatives, which may exhibit altered biological activity .
The mechanism of action for 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound can potentially increase acetylcholine levels in the brain, which is beneficial for cognitive functions.
Studies have shown that modifications to the sulfonamide moiety can enhance inhibitory activity against cholinesterases, indicating a structure-activity relationship that is critical for developing effective therapeutics .
The compound typically appears as a solid or crystalline substance. Its melting point and solubility characteristics depend on the specific substituents on the benzodioxin and pyridine rings.
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits good thermal stability and maintains integrity during typical synthetic procedures .
The primary applications of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide are in medicinal chemistry and drug development:
Research continues to explore its efficacy and safety profiles in preclinical models to establish its therapeutic potential further .
The molecular architecture of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide (CAS: 1251688-40-0) integrates two pharmacologically privileged motifs: a 1,4-benzodioxane system and a pyridine sulfonamide unit. This hybrid structure exhibits several design advantages critical to modern medicinal chemistry:
Conformational Restriction: The benzodioxin scaffold’s fused oxygen atoms impart semi-rigidity to the molecule, potentially enhancing target selectivity and metabolic stability. This feature aligns with broader observations that benzodioxane-containing compounds exhibit improved pharmacokinetic profiles due to reduced rotational freedom [2].
Dual Hydrogen-Bonding Capacity: The sulfonamide group (-SO₂NH₂) serves as a versatile hydrogen-bond donor/acceptor, facilitating interactions with biological targets. Concurrently, the pyridine nitrogen and benzodioxin oxygen atoms provide additional sites for polar interactions .
Electron-Donating Effects: The benzodioxin moiety’s electron-rich nature influences the electron density of the adjacent anilino linkage, potentially modulating binding affinity to enzymatic targets. This electronic modulation is evident in related compounds like 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, where the oxygen atoms enhance resonance stability [2].
Bioisosteric Potential: This hybrid serves as a strategic isostere for catechol-containing drugs, replacing metabolically labile phenols with a more stable benzodioxin system while retaining similar spatial and electronic properties [3].
Table 1: Key Molecular Descriptors of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₃O₄S |
Molecular Weight | 307.32 g/mol |
IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
Topological Polar Surface Area | 97.4 Ų |
The discovery pathway of this compound exemplifies rational drug design targeting neurodegenerative pathologies:
Neurochemical Rationale: Research efforts intensified following clinical validation of acetylcholinesterase (AChE) inhibition as a strategy for Alzheimer’s disease management. Sulfonamide derivatives emerged as promising candidates due to their ability to penetrate the blood-brain barrier and interact with catalytic sites of cholinesterases .
Structural Evolution: Early benzodioxin-aminopyridine hybrids were investigated as kinase inhibitors, but strategic incorporation of the sulfonamide group redirected focus toward neurological targets. This shift was informed by crystallographic studies demonstrating sulfonamide interactions with AChE’s peripheral anionic site [3].
Proof-of-Concept Studies: Initial biochemical screens revealed that the compound increased acetylcholine concentrations in vitro through cholinesterase inhibition. Crucially, modifications to the sulfonamide moiety were found to significantly enhance inhibitory activity, establishing a clear structure-activity relationship that positioned this molecule as a lead compound .
Therapeutic Positioning: Unlike first-generation cholinesterase inhibitors (e.g., rivastigmine), this hybrid was designed to simultaneously address multiple pathological factors in neurodegeneration – including β-amyloid aggregation – through multi-target engagement capabilities attributed to its dual pharmacophore system [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7